N-Methyl Ticlopidine Iodide

Description

N-Methyl Ticlopidine Iodide is a quaternary ammonium salt derived from ticlopidine, a thienopyridine-class antiplatelet agent. The compound is synthesized via N-methylation of ticlopidine using methyl iodide (CH₃I), resulting in the substitution of the primary amine with a methyl group and the introduction of an iodide counterion . This modification alters the compound's physicochemical properties, such as solubility and stability, compared to the parent drug ticlopidine hydrochloride (C₁₄H₁₄ClNS·HCl) .

Properties

IUPAC Name |

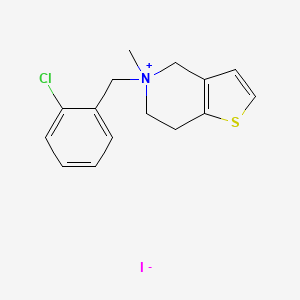

5-[(2-chlorophenyl)methyl]-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClNS.HI/c1-17(10-12-4-2-3-5-14(12)16)8-6-15-13(11-17)7-9-18-15;/h2-5,7,9H,6,8,10-11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFBUBCKNBTDKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1)C=CS2)CC3=CC=CC=C3Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858096 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60612-09-1 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Methyl Ticlopidine Iodide involves several steps. One common method includes the reaction of ticlopidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the methylation process. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

N-Methyl Ticlopidine Iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antithrombotic Properties

N-Methyl Ticlopidine Iodide has been studied for its effectiveness as an antithrombotic agent. Ticlopidine itself is a prodrug that requires metabolic activation to exert its effects on platelet aggregation. The mechanism involves irreversible inhibition of the P2Y12 receptor on platelets, which plays a crucial role in the aggregation process.

Case Study: Platelet Inhibition

A study demonstrated that ticlopidine derivatives, including this compound, significantly inhibited platelet aggregation in vitro. This inhibition was linked to the compound's ability to block the purinergic signaling pathway, which is essential for platelet activation and aggregation .

Inhibition of Ectonucleotidase CD39

Recent research has highlighted the potential of this compound as an inhibitor of ectonucleotidase CD39, an enzyme that hydrolyzes ATP to AMP. Inhibition of CD39 can lead to increased extracellular ATP levels, which may have therapeutic implications in cancer and inflammatory diseases.

Research Findings

- Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that modifications to the ticlopidine structure can enhance its potency as a CD39 inhibitor. Compounds similar to this compound showed promising results in increasing ATP concentrations while decreasing adenosine levels, potentially counteracting immunosuppressive environments .

- Therapeutic Implications : By inhibiting CD39, this compound could be utilized in immunotherapy strategies aimed at enhancing anti-tumor immunity or reducing inflammation .

Labeling and Tracing Applications

This compound has been employed as a labeled analogue for tracing studies in pharmacokinetics and drug metabolism research. Its isotopic labeling allows researchers to track the compound's distribution and metabolism within biological systems.

Applications in Research

- Metabolic Studies : The labeled form of this compound enables detailed studies on how ticlopidine derivatives are metabolized in vivo. This information is critical for understanding their pharmacological profiles and optimizing therapeutic regimens .

- Drug Interaction Studies : By using isotopically labeled compounds, researchers can investigate potential interactions with other drugs or biological molecules, providing insights into polypharmacy effects .

Potential Use in Respiratory Therapies

There is emerging interest in exploring the nebulization of anticoagulants in respiratory therapies, particularly for patients with pulmonary coagulopathy. While traditional anticoagulants like heparin have been studied extensively, compounds like this compound may offer alternative approaches due to their unique mechanisms of action.

Research Insights

- Nebulization Studies : Preliminary studies suggest that nebulized formulations of anticoagulants could improve outcomes in patients with ventilator-induced lung injury by preventing thrombus formation without significant systemic effects . The application of this compound in such contexts remains speculative but warrants further investigation.

Data Summary Table

Mechanism of Action

The mechanism of action of N-Methyl Ticlopidine Iodide is similar to that of ticlopidine. It acts as an inhibitor of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation . The active metabolite of this compound is responsible for this inhibitory effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ticlopidine and Clopidogrel

Ticlopidine and clopidogrel (a structurally related thienopyridine) are both prodrugs requiring hepatic activation to irreversibly inhibit the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets.

Table 1: Pharmacological and Clinical Comparison

*RRR: Relative Risk Reduction in ischemic events.

- Key Differences: Clopidogrel demonstrates superior safety, with a 0.10% incidence of severe neutropenia compared to 2.4% for ticlopidine .

Other N-Methylated Pharmaceuticals

N-methylation is a common strategy to modulate drug lipophilicity, metabolism, and target engagement.

Table 2: Comparison of Methylation Effects

Iodide Counterion Comparisons

The iodide ion influences solubility and crystallinity.

Table 3: Physicochemical Properties of Iodide Salts

- Key Insight : Iodide salts generally exhibit higher solubility in polar solvents compared to chlorides, which may enhance formulation flexibility .

Biological Activity

N-Methyl Ticlopidine Iodide is a chemical compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is structurally related to ticlopidine, a known antiplatelet medication. The primary mechanism of action involves the inhibition of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This blockade prevents the activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .

Comparison with Related Compounds

| Compound | Mechanism of Action | Key Differences |

|---|---|---|

| N-Methyl Ticlopidine | ADP receptor inhibitor | Methyl group addition enhances potency |

| Ticlopidine | ADP receptor inhibitor | Lacks methyl group; higher side effect profile |

| Clopidogrel | Prodrug; converted to active metabolite | Different pharmacokinetic profile |

| Prasugrel | More potent; faster onset of action | Enhanced efficacy in acute coronary syndrome |

Antiplatelet Activity

Research indicates that this compound exhibits significant antiplatelet activity, similar to its parent compound. In clinical trials, ticlopidine has been shown to reduce the incidence of thrombotic events in patients with a history of transient ischemic attacks or strokes . The compound's ability to inhibit platelet aggregation makes it a candidate for preventing cardiovascular events.

Case Studies

- Stroke Prevention : A randomized trial comparing ticlopidine with aspirin found that ticlopidine reduced the risk of stroke or death more effectively than aspirin in patients with recent ischemic attacks. The three-year event rate for nonfatal stroke was 10% for ticlopidine compared to 13% for aspirin, demonstrating a 21% risk reduction .

- Coronary Artery Disease : In patients undergoing coronary artery stenting, ticlopidine was associated with a lower risk of subacute stent thrombosis compared to warfarin-based regimens. This highlights its utility in acute coronary syndrome management .

Adverse Effects and Safety Profile

While this compound shows promise as an antiplatelet agent, it is essential to consider its safety profile. Common adverse effects associated with ticlopidine include gastrointestinal disturbances (diarrhea and nausea) and hematological issues such as neutropenia . Notably, severe neutropenia occurs in about 0.8% of patients treated with ticlopidine, primarily within the first few months of therapy .

Q & A

Q. Q1. What are the established methodologies for synthesizing and characterizing N-Methyl Ticlopidine Iodide, and how can researchers ensure reproducibility?

Answer:

- Synthesis : The compound can be synthesized via N-methylation of ticlopidine derivatives using methyl iodide ([3H]-labeled or unlabeled), a method validated for high-specific-activity products (70–87 Ci/mmol) . Key steps include precursor selection (e.g., 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) and reaction optimization under controlled conditions.

- Characterization : Techniques include HPLC for purity assessment (>98%) and structural confirmation via NMR (e.g., verifying methyl group incorporation) . For reproducibility, detailed experimental protocols (solvent ratios, temperature, reaction time) must be documented in supplementary materials, per Beilstein Journal guidelines .

Q. Q2. How can researchers validate the purity and stability of this compound in experimental settings?

Answer:

- Purity : Use reversed-phase HPLC coupled with UV detection (λ = 220–280 nm) to quantify impurities. Cross-reference with known standards (e.g., ticlopidine hydrochloride, CAS 55142-85-3) .

- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by LC-MS to identify degradation products. For pH-dependent solubility, apply the Henderson-Hasselbalch equation, as validated for ticlopidine derivatives .

Advanced Research Questions

Q. Q3. How does this compound interact with cytochrome P450 enzymes, and what experimental designs are optimal for studying mechanism-based inactivation?

Answer:

- Mechanistic Insights : this compound acts as a mechanism-based inhibitor of CYP2C19, forming covalent adducts with the enzyme’s active site. This involves oxidation of the thiophene ring to reactive S-oxide intermediates, as shown via UV-visible spectroscopy (Ks = 2.8 ± 1 µM) .

- Experimental Design :

- Use recombinant CYP2C19 expressed in yeast or human liver microsomes.

- Monitor time- and concentration-dependent inactivation kinetics (kinact = 3.2 × 10<sup>−3</sup> s<sup>−1</sup>, KI = 87 µM) .

- Validate with competitive inhibition assays (e.g., omeprazole as a CYP2C19 substrate) .

- Pair with X-ray crystallography (e.g., 2B4-ticlopidine complex structures) to resolve binding orientations .

Q. Q4. What computational and structural biology approaches are recommended to elucidate the binding dynamics of this compound with its targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between this compound and CYP2C18. Cross-validate with NMR-derived ligand proton relaxation data to confirm orientation .

- X-ray Crystallography : Co-crystallize the compound with CYP2B4 (a homolog of CYP2C19) to resolve active-site interactions. Compare with clopidogrel-bound structures to identify selectivity determinants .

- MD Simulations : Perform 100-ns simulations to analyze binding stability and conformational changes in the enzyme’s heme pocket .

Q. Q5. How can researchers resolve contradictions in reported metabolic pathways of this compound across different CYP isoforms?

Answer:

- Comparative Metabolism Studies : Incubate the compound with CYP2B4 and CYP2B6 isoforms to quantify metabolite profiles (e.g., N-oxidation vs. thiophene oxidation) via LC-MS. Note isoform-specific biases (e.g., CYP2B4 favors N-oxidation) .

- Inactivation Correlation : Measure partition ratios (metabolites formed per enzyme inactivated) to assess metabolic efficiency. For example, CYP2C19 inactivation correlates with covalent adduct formation, not glutathione trapping .

- Cross-Validation : Replicate studies using human hepatocytes and recombinant enzymes to reconcile discrepancies between in vitro and in vivo data .

Methodological Guidance

Q. Q6. What statistical and bioinformatics tools are recommended for analyzing dose-response relationships in this compound studies?

Answer:

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Calculate IC50 values (e.g., ~2 µM for platelet aggregation inhibition) .

- Meta-Analysis : Use RevMan or R’s metafor package to aggregate data from multiple studies (e.g., comparing antiplatelet efficacy with clopidogrel) .

- Bioinformatics : Leverage SciFinder for structure-activity relationship (SAR) analysis or Web of Science to track citation trends .

Q. Q7. How should researchers design experiments to assess the compound’s off-target effects on DNA topoisomerases or other non-CYP enzymes?

Answer:

- Topoisomerase Assays : Use plasmid relaxation assays (e.g., pBR322 DNA) to test inhibition of human topoisomerase IIα. Include ellipticine derivatives (e.g., ET-2) as positive controls .

- Selectivity Screening : Profile the compound against a panel of 50+ kinases or proteases via commercial panels (e.g., Eurofins Panlabs). Prioritize targets with structural similarities to CYP2C19 (e.g., heme-binding enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.